molecular formula C15H17NOS B2563808 2-Thiophenecarboxamide,N-[4-(1,1-dimethylethyl)phenyl]-(9CI) CAS No. 749915-46-6

2-Thiophenecarboxamide,N-[4-(1,1-dimethylethyl)phenyl]-(9CI)

Cat. No.: B2563808
CAS No.: 749915-46-6
M. Wt: 259.37
InChI Key: WOPMNIDJNWUPOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiophenecarboxamide,N-[4-(1,1-dimethylethyl)phenyl]-(9CI) is a chemical compound with the molecular formula C15H17NOS It is a derivative of thiophene, which is a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxamide,N-[4-(1,1-dimethylethyl)phenyl]-(9CI) typically involves the reaction of thiophene-2-carboxylic acid with an amine derivative. One common method is to first convert thiophene-2-carboxylic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-[4-(1,1-dimethylethyl)phenyl]amine under basic conditions to yield the desired carboxamide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using the aforementioned synthetic route. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxamide,N-[4-(1,1-dimethylethyl)phenyl]-(9CI) can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-Thiophenecarboxamide,N-[4-(1,1-dimethylethyl)phenyl]-(9CI) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxamide,N-[4-(1,1-dimethylethyl)phenyl]-(9CI) depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it has been studied as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a target for diabetes and obesity treatments .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: A simpler derivative with similar structural features.

    N-Phenylthiophene-2-carboxamide: Lacks the tert-butyl group, making it less sterically hindered.

    Thiophene-2-carboxylic acid: The parent compound without the amide functionality.

Uniqueness

2-Thiophenecarboxamide,N-[4-(1,1-dimethylethyl)phenyl]-(9CI) is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(4-tert-butylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS/c1-15(2,3)11-6-8-12(9-7-11)16-14(17)13-5-4-10-18-13/h4-10H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPMNIDJNWUPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.